Critical Resolution in HPLC Impurity Profiling of Hydralazine API
In the analysis of hydralazine hydrochloride, 1,1-di(phthalazine-yl)amine (often designated as a specific impurity) achieves a baseline resolution of 23.4 from the main hydralazine peak under validated HPLC conditions [1]. This high resolution, which is required to be greater than 3.0 for accurate quantification, demonstrates its distinct chromatographic behavior and facilitates its reliable separation and quantification in the presence of the parent drug and other related substances [1].
| Evidence Dimension | HPLC Resolution (Rs) |
|---|---|
| Target Compound Data | Resolution = 23.4 (vs Hydralazine peak) |
| Comparator Or Baseline | Hydralazine (API) |
| Quantified Difference | Resolution value of 23.4, exceeding the minimum required specification (NLT 3.0) |
| Conditions | Validated Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method for Hydralazine Hydrochloride related substances [1]. |
Why This Matters
This quantitative resolution data provides direct proof of performance for its use as a reference standard in quality control and method validation, ensuring accurate and specific detection of this critical impurity in hydralazine drug substances and formulations.
- [1] Academia.edu. Figure from: Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by RP-HPLC. (2021). Table 4: LOD Confirmation and LOQ Precision. View Source
